molecular formula C20H20FN3O3 B2952788 N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941890-56-8

N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2952788
CAS RN: 941890-56-8
M. Wt: 369.396
InChI Key: YDSSPNZIXQIOOA-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as FMP-NP1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. This compound is a member of the oxalamide family and has been synthesized using a variety of methods.

Scientific Research Applications

1. Role in Orexin-1 Receptor Mechanisms

Research has shown that N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide and related compounds play a significant role in modulating orexin-1 receptors (OX1R). These receptors are involved in feeding, arousal, stress, and drug abuse. In a study on binge eating in female rats, compounds with structures similar to N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide demonstrated selective reduction of binge eating behaviors without affecting standard food pellet intake, suggesting a potential role in treating eating disorders with a compulsive component (Piccoli et al., 2012).

2. Neuroprotective Potential

Studies involving compounds structurally related to N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, such as YM-244769, have shown promise in protecting against neuronal cell damage caused by hypoxia/reoxygenation. These compounds act as Na+/Ca2+ exchange inhibitors, with a preference for inhibiting NCX3, a transporter involved in calcium regulation in cells. This suggests potential therapeutic applications in neuroprotection and the treatment of neurological disorders (Iwamoto & Kita, 2006).

3. Implications in Oxidative Enantioselective α-Fluorination

Research involving oxidative enantioselective α-fluorination processes, which is a crucial reaction in organic synthesis, has been facilitated by compounds similar to N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. These studies enhance the understanding of C-F bond formation, a critical aspect in the development of pharmaceuticals and agrochemicals, indicating the importance of such compounds in synthetic chemistry (Li, Wu, & Wang, 2014).

4. Anticancer Research

Compounds structurally related to N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide have been investigated for their potential anticancer properties. For example, studies on fluorinated coumarin–pyrimidine hybrids show significant cytotoxicity against human cancer cell lines, demonstrating the potential of these compounds in the development of new anticancer drugs (Hosamani, Reddy, & Devarajegowda, 2015).

5. Potential in Anticonvulsant Therapies

Research has also highlighted the potential use of compounds with structures related to N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in anticonvulsant therapies. These compounds, particularly those with a fluorobenzyl group, have shown efficacy in inhibiting seizures in rodent models, suggesting their potential utility in treating seizure disorders (Kelley et al., 1995).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-13-4-9-16(11-17(13)24-10-2-3-18(24)25)23-20(27)19(26)22-12-14-5-7-15(21)8-6-14/h4-9,11H,2-3,10,12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSSPNZIXQIOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

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